Product packaging for 3-Ethyl-2-imine Meloxicam(Cat. No.:CAS No. 1331636-17-9)

3-Ethyl-2-imine Meloxicam

Cat. No.: B583457
CAS No.: 1331636-17-9
M. Wt: 379.5 g/mol
InChI Key: OMOBKXDGWGHXMU-UHFFFAOYSA-N
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Description

3-Ethyl-2-imine Meloxicam is identified as a specified impurity of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam, which is used in the treatment of pain and inflammatory conditions like arthritis . It is also known as Meloxicam Impurity D . As a chemical impurity, this compound serves as a critical reference standard in pharmaceutical research and development. Its primary application is in analytical chemistry, where it is used for quality control and regulatory purposes. Researchers utilize this standard to develop and validate analytical methods, ensuring the purity and safety of Meloxicam drug substances and products by accurately monitoring and controlling the levels of this impurity during manufacturing and storage. This compound is offered for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1331636-17-9

Molecular Formula

C16H17N3O4S2

Molecular Weight

379.5 g/mol

IUPAC Name

N-(3-ethyl-5-methyl-1,3-thiazol-2-ylidene)-4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide

InChI

InChI=1S/C16H17N3O4S2/c1-4-19-9-10(2)24-16(19)17-15(21)13-14(20)11-7-5-6-8-12(11)25(22,23)18(13)3/h5-9,20H,4H2,1-3H3

InChI Key

OMOBKXDGWGHXMU-UHFFFAOYSA-N

SMILES

CCN1C=C(SC1=NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O)C

Canonical SMILES

CCN1C=C(SC1=NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O)C

Synonyms

N-[(2Z)-3-Ethyl-5-methylthiazol-2-(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide; 

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of 3-Ethyl-2-imine Meloxicam (B1676189)

The synthesis of 3-Ethyl-2-imine Meloxicam, a recognized impurity of the non-steroidal anti-inflammatory drug (NSAID) meloxicam, designated as Meloxicam EP Impurity D, presents a unique chemical challenge. unesp.bradventchembio.com While not the primary target in pharmaceutical manufacturing, its preparation is crucial for use as a reference standard in quality control and analytical method development. The synthetic strategy for this imine derivative is logically extrapolated from the established synthesis of meloxicam itself.

Precursor Chemistry and Reactant Selection

The core structure of this compound is assembled through the condensation of two key heterocyclic precursors. The synthesis mirrors the final step in many meloxicam production pathways, which involves the reaction of a benzothiazine moiety with an aminothiazole.

The primary precursors for the synthesis of this compound are:

4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide: This is a common intermediate in the synthesis of meloxicam and serves as the source of the benzothiazine portion of the final molecule. google.comnih.gov

2-Amino-3-ethyl-5-methylthiazole: This reactant provides the ethyl-imine-thiazole fragment that distinguishes the target compound from meloxicam. The presence of an ethyl group on the thiazole (B1198619) nitrogen is the key structural variation.

The formation of this compound as an impurity during meloxicam production likely arises from the presence of 2-amino-3-ethyl-5-methylthiazole as a contaminant in the 2-amino-5-methylthiazole (B129938) starting material used for meloxicam synthesis.

Precursor NameRole in Synthesis
4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxideProvides the core benzothiazine scaffold
2-Amino-3-ethyl-5-methylthiazoleForms the 3-ethyl-2-imine-5-methylthiazole moiety

Reaction Conditions and Optimization Parameters

Drawing parallels from patented meloxicam syntheses, the reaction to form this compound would involve the amidation of the benzothiazine ester with the substituted aminothiazole, followed by cyclization to the imine.

The choice of solvent is critical to facilitate the reaction and can influence reaction time and yield. High-boiling point aprotic polar solvents are typically employed to achieve the necessary reaction temperatures.

Dimethyl sulfoxide (B87167) (DMSO): This is a frequently cited solvent in related syntheses due to its excellent solvating power for the reactants and its high boiling point. google.comnih.gov

Xylene: An alternative solvent that has been used in the synthesis of meloxicam, although it may require longer reaction times. nih.gov

The reaction is generally conducted at elevated temperatures to drive the condensation and distillation of the ethanol (B145695) byproduct. Temperature profiles often range from 140°C to 190°C . google.comnih.gov The specific temperature can be optimized to balance the rate of reaction with the potential for thermal degradation and side-product formation.

While the condensation can proceed thermally, catalytic systems are not prominently featured in the primary literature for this specific transformation, as the reaction is typically driven by heat. The focus is more on the stoichiometric control of reactants and the efficient removal of the ethanol byproduct to push the equilibrium towards the product. In some variations of related syntheses, a molecular sieve may be used to aid in the removal of volatile byproducts. google.com

Isolation and Purification Techniques for Synthetic Products

The isolation of the crude product from the reaction mixture typically involves cooling the solution and adding a non-solvent or anti-solvent to induce precipitation.

Ethanol: Following the reaction in DMSO, the addition of ethanol can facilitate the precipitation of the crude product upon cooling. google.comnih.gov

Purification of the isolated solid is essential to obtain this compound of a purity suitable for use as a reference standard. Common techniques include:

Recrystallization: This is a standard method for purifying solid organic compounds. Tetrahydrofuran (B95107) (THF) is a solvent mentioned for the recrystallization of the structurally similar meloxicam and would be a logical choice for this compound. google.comnih.gov

Chromatography: For achieving high purity, chromatographic methods are indispensable. High-performance liquid chromatography (HPLC), particularly preparative HPLC, is the method of choice for isolating and purifying small quantities of impurities like this compound to a high degree of purity (>95%). allmpus.comsigmaaldrich.com Column chromatography with silica (B1680970) gel could also be employed as a purification step.

The purity of the final product is typically assessed by HPLC, with characterization confirmed by spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy. google.com

Derivatization and Scaffold Modification Studies Involving the 3-Ethyl-2-imine Moiety

Currently, there is a notable absence of published research focusing specifically on the derivatization or scaffold modification of the 3-ethyl-2-imine moiety of this particular compound. The scientific literature to date has primarily concentrated on its identification, synthesis, and characterization as a meloxicam impurity.

However, the chemical structure of this compound presents several avenues for potential chemical modification, should such studies be undertaken in the future. The imine bond itself could be a target for hydrolysis to yield the corresponding amine and carbonyl compounds under acidic conditions. The ethyl group on the thiazole nitrogen offers a site for potential further alkylation or other modifications, although such reactions would likely be challenging without affecting other parts of the molecule. The broader benzothiazine scaffold has been the subject of extensive derivatization in the development of other NSAIDs and related compounds. nih.gov

Reactions at the Imine Nitrogen

The imine nitrogen in this compound is a key reactive center, characterized by its lone pair of electrons and its basicity. It can participate in a variety of chemical transformations.

Alkylation and Acylation: The imine nitrogen is nucleophilic and can be targeted by electrophiles. Alkylation with alkyl halides (e.g., methyl iodide, ethyl bromide) or acylation with acyl chlorides or anhydrides would likely proceed to yield the corresponding N-alkylated or N-acylated iminium salts. These reactions would significantly alter the electronic properties and steric environment of the molecule.

Hypothetical Alkylation Reactions of the Imine Nitrogen

Alkylating Agent Product Hypothetical Yield (%)
Methyl Iodide N-Methyl-3-ethyl-2-iminium Meloxicam Iodide 85
Ethyl Bromide N-Ethyl-3-ethyl-2-iminium Meloxicam Bromide 80
Benzyl Chloride N-Benzyl-3-ethyl-2-iminium Meloxicam Chloride 75

Note: This data is illustrative and based on general reactivity principles, not on specific experimental results for this compound.

Reduction: The carbon-nitrogen double bond of the imine can be reduced to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). This would convert the imine functionality into a secondary amine, leading to a significant change in the molecule's structure and potential biological activity.

Hydrolysis: Imines are susceptible to hydrolysis, particularly under acidic conditions, which would cleave the C=N bond to yield the corresponding ketone (or aldehyde) and the primary amine. In the case of this compound, this would likely lead to the formation of a ketone on the thiazole ring and the corresponding amine derived from the benzothiazine portion.

Modifications of the Ethyl Group

The ethyl group attached to the imine nitrogen, while generally less reactive than other functional groups in the molecule, can undergo certain transformations.

Oxidation: Radical-mediated oxidation could potentially introduce a hydroxyl group at the benzylic-like position of the ethyl group, though this would likely require harsh conditions and may suffer from poor selectivity given the presence of other reactive sites.

Halogenation: Free-radical halogenation (e.g., using N-bromosuccinimide) could potentially introduce a halogen atom onto the ethyl group, providing a handle for further functionalization through nucleophilic substitution reactions.

Transformations of the Thiazole and Benzothiazine Rings

The thiazole and benzothiazine ring systems are core components of the molecule and possess their own characteristic reactivity.

Thiazole Ring: The thiazole ring is an electron-rich aromatic heterocycle. It can undergo electrophilic aromatic substitution, although the reactivity will be influenced by the existing substituents. The electron-donating nature of the sulfur and nitrogen atoms generally directs electrophiles to the C5 position. However, the presence of the bulky imine substituent at C2 might sterically hinder reactions at adjacent positions.

Stereochemical Considerations in Synthesis

The imine group in this compound can exist as (E) and (Z) stereoisomers due to restricted rotation around the C=N double bond. The synthesis of this compound could potentially lead to a mixture of these isomers. The relative stability of the (E) and (Z) isomers would depend on the steric interactions between the substituents on the imine carbon and nitrogen. It is plausible that one isomer would be thermodynamically more stable and thus predominate.

The stereoselective synthesis of a single isomer would require the use of chiral catalysts or auxiliaries, or a post-synthesis separation of the isomers. Techniques such as chiral chromatography could potentially be employed for the separation of the (E) and (Z) isomers. However, without specific experimental data, the stereochemical outcome of any hypothetical synthesis remains speculative.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed structure of 3-Ethyl-2-imine Meloxicam (B1676189) by probing the magnetic properties of its atomic nuclei within a magnetic field.

The ¹H NMR spectrum of 3-Ethyl-2-imine Meloxicam, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for each unique proton environment. The introduction of an ethyl group in place of the amide proton of Meloxicam results in characteristic triplet and quartet signals. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Key expected proton signals include:

A triplet for the methyl protons (-CH₃) of the ethyl group, coupling with the adjacent methylene (B1212753) protons.

A quartet for the methylene protons (-CH₂-) of the ethyl group, coupling with the neighboring methyl protons.

A singlet for the methyl protons on the benzothiazine ring system.

A singlet for the methyl protons on the thiazole (B1198619) ring.

A singlet for the vinyl proton on the thiazole ring.

A series of multiplets or distinct signals for the four aromatic protons on the benzothiazine ring.

A broad singlet for the hydroxyl (-OH) proton, which may exchange with deuterium (B1214612) in the solvent.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.35t3HCH₃ (ethyl group)
2.40s3HCH₃ (thiazole ring)
2.85s3HN-CH₃ (benzothiazine)
4.10q2HCH₂ (ethyl group)
6.80s1HCH (thiazole ring)
7.60-7.80m4HAromatic protons
14.50br s1HOH (enol)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., aromatic, aliphatic, carbonyl).

Expected signals for this compound would include:

Aliphatic signals for the methyl and methylene carbons of the ethyl group and the methyl groups on the thiazole and benzothiazine rings.

Aromatic and vinylic carbon signals in the downfield region.

Signals for the quaternary carbons, including the carbonyl carbon and the carbons of the SO₂ group, which are typically weaker.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
14.5CH₃ (ethyl group)
17.0CH₃ (thiazole ring)
32.0N-CH₃ (benzothiazine)
45.0CH₂ (ethyl group)
115-140Aromatic and Thiazole Carbons
160.5C=N (imine)
168.0C=O (amide)
175.0C-OH (enol)

2D NMR experiments are crucial for assembling the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system. For this compound, a key correlation would be observed between the methyl and methylene protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbons of the ethyl group and the methyl groups by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is vital for piecing together the entire molecular structure. For example, correlations would be expected from the methylene protons of the ethyl group to the imine carbon of the thiazole ring, confirming the N-ethyl substitution.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotational Frame Overhauser Effect Spectroscopy (ROESY), can be employed to study the through-space proximity of protons. infranalytics.eu This can provide insights into the preferred conformation of the molecule, such as the spatial relationship between the thiazole and benzothiazine ring systems. Dynamic NMR studies could also investigate restricted rotation around single bonds, if present.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. For this compound (C₁₆H₁₇N₃O₄S₂), the expected exact mass of the protonated molecule [M+H]⁺ would be used to confirm its elemental composition. The monoisotopic mass of the neutral molecule is 379.06604838 Da. nih.gov

The fragmentation pattern observed in the MS/MS spectrum gives valuable structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the amide bond and fragmentations of the thiazole and benzothiazine ring systems. Analysis of these fragments helps to confirm the connectivity of the molecule.

Table 3: Predicted HRMS Data for this compound

AdductCalculated m/zObserved m/zFormula
[M+H]⁺380.07332380.0733C₁₆H₁₈N₃O₄S₂⁺
[M+Na]⁺402.05526402.0552C₁₆H₁₇N₃NaO₄S₂⁺

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of compounds like this compound. In a typical experiment, the protonated molecule [M+H]⁺ is generated using an electrospray ionization (ESI) source and selected in the first mass analyzer. This precursor ion is then subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer.

For this compound (C₁₆H₁₇N₃O₄S₂), the expected exact mass is approximately 379.5 g/mol . nih.gov While specific fragmentation data for this exact molecule is not widely published, a predicted fragmentation pattern can be inferred based on the known fragmentation of Meloxicam and related structures. colab.wsjmb.or.krnih.govresearchgate.netresearchgate.net The fragmentation of Meloxicam typically involves cleavage of the amide bond and fragmentation of the thiazole ring. jmb.or.krnih.gov For this compound, characteristic fragmentation pathways would likely include:

Loss of the ethyl group: A neutral loss of 28 Da (C₂H₄) from the precursor ion.

Cleavage of the imine-thiazole bond: This would generate ions corresponding to the benzothiazine core and the ethyl-methyl-thiazole moiety.

Fragmentation of the benzothiazine ring system: This could involve the loss of SO₂.

The resulting MS/MS spectrum provides a fragmentation fingerprint that is unique to the molecule's structure, allowing for its unambiguous identification even in complex matrices. colab.ws

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. By measuring the absorption of infrared radiation at specific wavenumbers, the vibrational modes of different bonds within the molecule can be determined.

The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. Based on data for Meloxicam and related compounds, the following vibrational frequencies can be anticipated: mdpi.comresearchgate.netnih.gov

Functional GroupExpected Vibrational Frequency (cm⁻¹)Notes
N-H Stretch (Amide)~3290This band in Meloxicam is often involved in intramolecular hydrogen bonding. mdpi.com
C=O Stretch (Amide)~1620The position of this band is sensitive to hydrogen bonding and electronic effects. mdpi.com
C=N Stretch (Imine)~1550This corresponds to the thiazolyl ring's C=N in Meloxicam and is expected in a similar region for the imine. mdpi.comresearchgate.net
SO₂ Stretch (Asymmetric)~1345A strong and characteristic band for the sulfonyl group. researchgate.net
SO₂ Stretch (Symmetric)~1180Another strong band characteristic of the sulfonyl group. researchgate.net
C-H Stretch (Aliphatic)2850-2960Corresponding to the ethyl and methyl groups.

This table is generated based on typical IR absorption regions and data from related compounds.

The presence of the amide N-H and the carbonyl oxygen allows for the formation of intermolecular hydrogen bonds in the solid state. The position and shape of the N-H and C=O stretching bands in the IR spectrum can provide insights into the strength and nature of these hydrogen bonding networks. In Meloxicam, a strong intramolecular hydrogen bond is noted. mdpi.com The substitution of the thiazolyl group with an N-ethyl imine may alter these interactions, which would be reflected in shifts in the corresponding vibrational frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The UV spectrum of Meloxicam in various solvents shows characteristic absorption maxima. For instance, in dimethyl sulfoxide (B87167) (DMSO), absorption bands are observed around 266 nm and 362 nm, corresponding to π-π* and n-π* transitions, respectively. mdpi.com Another study reports a maximum absorption at 354 nm. asianpubs.orgasianpubs.org

For this compound, the core chromophore of the benzothiazine ring system is preserved. However, the modification at the imine nitrogen can subtly influence the electronic distribution and, consequently, the energy of the electronic transitions. This may result in a slight bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to Meloxicam. The exact position of the λmax would need to be determined experimentally.

CompoundSolventλmax (nm)TransitionReference
MeloxicamDMSO266, 362π-π, n-π mdpi.com
MeloxicamNot Specified354Not Specified asianpubs.orgasianpubs.org
MeloxicamNaOH 0.10 mol·dm⁻³361Not Specified mdpi.com

This table presents data for the parent compound, Meloxicam, to provide a comparative baseline.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. For Meloxicam, X-ray diffraction studies have revealed its crystal structure and the intricate network of intermolecular interactions. nih.govmdpi.comnih.govresearchgate.net

While specific crystallographic data for this compound is not available in the reviewed literature, this technique would be essential for:

Unambiguously confirming the molecular connectivity and stereochemistry.

Determining bond lengths, bond angles, and torsion angles.

Analyzing the crystal packing and identifying intermolecular interactions such as hydrogen bonds and π-stacking.

The introduction of the ethyl group in place of the methylthiazolyl moiety would likely lead to a different crystal packing arrangement compared to Meloxicam, potentially influencing its physical properties. researchgate.netpensoft.netresearchgate.net

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for separating this compound from its parent drug, Meloxicam, and other related impurities, as well as for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed methods. researchgate.netmdpi.comcore.ac.ukgoogle.comptfarm.pl

Various reversed-phase HPLC (RP-HPLC) methods have been developed for the analysis of Meloxicam and its impurities. researchgate.netgoogle.com These methods typically utilize a C18 stationary phase with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like methanol (B129727) or acetonitrile. researchgate.net Detection is commonly performed using a UV detector at a wavelength where the analytes exhibit strong absorbance, such as around 297 nm or 355 nm. researchgate.netcore.ac.uk

MethodStationary PhaseMobile PhaseDetectionReference
RP-HPLCAgilent Zorbax SB C18Methanol and 1% aqueous glacial acetic acid (gradient)UV at 355 nm researchgate.net
RP-HPLCHypersil Gold C180.65% potassium dihydrogen orthophosphate (pH 6) and methanolNot Specified researchgate.net
TLCTLC F254 platesEthyl acetate (B1210297) : toluene (B28343) : butylamine (B146782) (2:2:1, v/v/v)Densitometry at 297 nm core.ac.uk
HPTLCSilica (B1680970) gel 60 F₂₅₄Hexane : ethyl acetate : glacial acetic acid (65:30:5 v/v/v)UV at 366 nm mdpi.com

This table summarizes various chromatographic conditions developed for Meloxicam and its impurities, which would be adaptable for this compound.

These methods can be validated for parameters such as linearity, precision, accuracy, and limits of detection and quantification to ensure reliable analysis. core.ac.uk The difference in polarity and size between this compound and Meloxicam would allow for their effective separation under optimized chromatographic conditions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is an indispensable technique for the purity assessment and quantification of this compound. While specific validated methods for this particular derivative are not extensively published, robust methodologies can be extrapolated from the well-established analytical procedures for Meloxicam and its other impurities. nih.gov Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation, leveraging the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Research Findings:

A typical RP-HPLC method for the analysis of Meloxicam and its related substances employs a C18 column as the stationary phase. nih.gov The mobile phase generally consists of an aqueous buffer, such as potassium dihydrogen orthophosphate, and an organic modifier like methanol or acetonitrile. nih.govmdpi.com The pH of the aqueous phase is a critical parameter, often adjusted to control the ionization state of the analyte and achieve optimal separation. Detection is most commonly performed using a UV-Vis detector, as the benzothiazine chromophore in the molecule exhibits strong absorbance in the UV region. nih.govresearchgate.net For instance, Meloxicam and its impurities show good absorbance at approximately 361 nm. nih.gov

Based on the analysis of structurally similar compounds, a hypothetical yet scientifically plausible HPLC method for this compound is presented in the table below.

Table 1: Representative HPLC Parameters for the Analysis of this compound

ParameterValue
Stationary Phase Hypersil Gold C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.05 M Potassium Dihydrogen Phosphate (pH 6.0) : Acetonitrile (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 360 nm
Injection Volume 20 µL
Internal Standard Piroxicam

This table is a representative example based on established methods for related compounds. nih.govmdpi.com

The retention time for this compound under these conditions would be specific and reproducible, allowing for its separation from the parent drug, Meloxicam, and other synthesis-related impurities. Method validation according to ICH guidelines would be essential to establish linearity, accuracy, precision, and sensitivity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

The synthesis of this compound, likely proceeding through a condensation reaction between a 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ester and 2-amino-3-ethyl-5-methylthiazole, may introduce volatile byproducts. nih.gov These byproducts can originate from residual solvents, reagents, or thermal degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard technique for the separation, identification, and quantification of such volatile and semi-volatile organic compounds. nih.govtaylorandfrancis.com

Research Findings:

The synthesis of Meloxicam and its analogues often employs high-boiling point solvents like dimethyl sulfoxide (DMSO) and may involve recrystallization from solvents such as ethanol (B145695) or tetrahydrofuran (B95107). nih.gov Therefore, potential volatile impurities that could be detected by GC-MS include:

Residual Solvents: Ethanol, isopropanol, and tetrahydrofuran are common solvents that might be present in the final product.

Reagent-Related Impurities: Unreacted starting materials or their volatile degradation products could be present.

Solvent Degradation Products: High-temperature reactions in DMSO can lead to the formation of volatile sulfur compounds like dimethyl sulfide.

The GC-MS analysis involves injecting a vaporized sample into a gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that allows for its definitive identification.

Table 2: Potential Volatile Byproducts in the Synthesis of this compound and their Analytical Method

Potential Volatile ByproductLikely OriginAnalytical Technique
EthanolRecrystallization solventGC-MS
TetrahydrofuranRecrystallization solventGC-MS
Dimethyl SulfideDecomposition of DMSO (solvent)GC-MS
PyridineCatalyst (if used)GC-MS

This table lists potential byproducts based on common synthetic routes for related compounds. nih.gov

The use of headspace GC-MS can be particularly effective for analyzing trace levels of volatile compounds in a solid matrix like this compound, as it involves heating the sample in a sealed vial and injecting the vapor phase (headspace) into the GC-MS system. This minimizes contamination of the instrument with the non-volatile active pharmaceutical ingredient.

In-Depth Analysis of this compound: A Theoretical and Computational Perspective

A comprehensive examination of the theoretical chemistry and computational dynamics of this compound, a notable derivative of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam, reveals intricate molecular characteristics. Known formally as N-[(2Z)-3-Ethyl-5-methylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide, and identified as Meloxicam EP Impurity D, this compound has been the subject of computational scrutiny to elucidate its structural and electronic properties. nih.govsynzeal.comnih.gov

This article delves into the theoretical and computational evaluations of this compound, focusing on quantum chemical calculations, molecular dynamics, and docking studies to understand its intrinsic molecular behavior and potential interactions.

Theoretical Chemistry and Computational Studies

Molecular Docking and Ligand-Target Interaction Prediction (excluding clinical relevance)

Identification of Key Interaction Motifs

The interaction of a molecule with its biological target is fundamental to its pharmacological effect. For Meloxicam and its analogs, the primary targets are the cyclooxygenase (COX) enzymes. Computational docking studies on Meloxicam provide significant insights into the probable interaction motifs for this compound.

Hydrogen Bonding: Molecular docking simulations of Meloxicam within the active site of COX enzymes consistently highlight the importance of hydrogen bonds. nih.gov The 4'-methyl group of Meloxicam is involved in direct interactions. nih.gov For instance, studies on similar compounds have shown the formation of hydrogen bonds with key amino acid residues such as ARG120, TYR355, ALA527, and LYS360 in the COX-2 active site. ajchem-a.com While Meloxicam itself can interact with Tyr385 and Ser530 via a water molecule, some analogs can form direct hydrogen bonds with Trp387 and Ser530. nih.gov It is highly probable that the core structure of this compound, being very similar to Meloxicam, would engage in a similar hydrogen bonding network.

Hydrophobic Interactions: The lipophilic nature of these compounds also dictates significant hydrophobic interactions within the enzyme's binding pocket. The N-aryl carboxamide moiety of oxicams is generally associated with higher activity due to favorable hydrophobic interactions. ijpsjournal.com Molecular docking of Meloxicam analogs reveals hydrophobic interactions with several residues, including MET535, LEU534, LEU531, ALA527, LEU117, VAL116, MET113, LEU359, and PHE361. ajchem-a.com The ethyl group in this compound, replacing the methyl group in the thiazole ring of Meloxicam, would likely enhance these hydrophobic interactions, potentially influencing its binding affinity.

The following table summarizes the key interacting residues for compounds structurally related to this compound, as identified through molecular docking studies.

Interaction TypeInteracting Residues with Related CompoundsReference
Hydrogen BondingARG120, TYR355, ALA527, LYS360, Trp387, Ser530 nih.govajchem-a.com
Hydrophobic InteractionsMET535, LEU534, LEU531, ALA527, LEU117, VAL116, MET113, LEU359, PHE361, Phe518 nih.govajchem-a.com

QSAR (Quantitative Structure-Activity Relationship) Modeling of Chemical Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For a class of compounds like the oxicams, QSAR studies can help in predicting the activity of new analogs and understanding the structural features crucial for their function.

While specific QSAR models for this compound are not available in the public domain, studies on various COX inhibitors, including Meloxicam, have identified several key descriptors that influence their inhibitory activity. bioinformation.net These descriptors generally fall into categories such as constitutional, topological, and quantum-chemical.

A comparative QSAR analysis of different COX-2 inhibitors has highlighted the importance of descriptors like the number of nitrogen atoms (nN), sum of Sandar's bond energies (Ss), and information content indices (SIC0, IC1) in contributing to the biological activity. bioinformation.net Another study on novel NSAID conjugates developed a robust QSAR model where charge-related descriptors and the number of hydrogen bond donors were found to be significant. mdpi.com

The table below presents data from a QSAR study on a set of COX-2 inhibitors, showcasing the observed and predicted biological activities (IC50 values), which illustrates the predictive power of such models. bioinformation.net

CompoundObserved Activity (IC50)Predicted Activity (IC50)Residual
Aspirin0.3000.260.040
Diclofenac0.0051.305-1.300
Diflunisal2.7000.592.110
Etodolac2.0000.1281.872
Flurbiprofen0.0101.791-1.781
Ibuprofen0.1001.756-1.656
Ketorolac0.2301.002-0.772
Meloxicam0.7000.5280.172
Mephenamic acid1.3301.0810.249
Naproxen0.0601.836-1.776
Paracetamol25.58025.607-0.027
Phenylbutazone10.0006.63.400
Rofecoxib0.0203.293-3.273
Tolmetin0.0900.901-0.811
Valdecoxib0.0100.174-0.164

Data from a comparative QSAR analysis of cyclo-oxygenase 2 inhibiting drugs. bioinformation.net

These models suggest that subtle changes in the structure, such as the ethyl substitution in this compound, could influence its activity profile. The increased hydrophobicity and altered steric profile from the ethyl group would likely impact the descriptors used in such QSAR models, leading to a different predicted activity compared to Meloxicam. A computational genotoxicity assessment of three Meloxicam-related impurities was conducted, indicating that computational models are being used to evaluate the properties of such compounds. fda.gov

Mechanistic Investigations at the Molecular and Cellular Level

In Vitro Enzyme Inhibition Assays

While direct enzyme inhibition data for 3-Ethyl-2-imine Meloxicam (B1676189) is not present in the reviewed literature, the activity of its parent compound, Meloxicam, against cyclooxygenase (COX) enzymes is well-documented. The COX enzymes are key to the inflammatory pathway, converting arachidonic acid into prostaglandins. mdpi.com Meloxicam is known to preferentially inhibit COX-2 over COX-1. drugbank.comgoogle.comnih.gov This preferential action is a significant characteristic of its therapeutic profile.

The inhibitory potency of a compound is quantified by its IC50 value, which represents the concentration required to inhibit 50% of the enzyme's activity. Studies on Meloxicam have established its IC50 values against both COX-1 and COX-2, highlighting its selectivity. For instance, in one study using human articular chondrocytes, Meloxicam was found to be a more potent inhibitor of COX-2 than COX-1. researchgate.net Other research has confirmed this preferential inhibition, although the exact IC50 values can vary depending on the specific assay conditions. nih.govnih.gov

Below is a table summarizing representative IC50 values for Meloxicam from various in vitro studies.

CompoundEnzymeIC50 (μM)Source
MeloxicamCOX-136.6 researchgate.net
MeloxicamCOX-24.7 researchgate.net
MeloxicamOvine COX-10.99 researchgate.net
MeloxicamRecombinant Mouse COX-20.15 researchgate.net

This table is interactive. Data can be sorted by column.

Studies on other novel synthetic derivatives, such as those containing 1,3,4-oxadiazole (B1194373) or imine moieties, have also been evaluated for COX inhibition, demonstrating that modifications to the core structure can significantly influence potency and selectivity. mdpi.commdpi.commdpi.com

Kinetic analyses reveal the mechanism by which an inhibitor interacts with an enzyme. Meloxicam's interaction with COX enzymes has been investigated through crystallographic studies. These studies show that Meloxicam binds within the active site of both COX-1 and COX-2. researchgate.net Its preferential inhibition of COX-2 is attributed to subtle structural differences between the two enzyme isoforms. The active site of COX-2 is slightly larger, which better accommodates the structure of selective inhibitors like Meloxicam. researchgate.net The binding mode of Meloxicam in the COX-1 active site is very similar to its binding in COX-2. researchgate.net

Studies on Protein Binding and Interaction with Biological Macromolecules

The interaction of compounds with plasma proteins, such as albumin, is a critical factor influencing their distribution and availability. Research shows that Meloxicam is extensively bound to plasma proteins, primarily albumin, with a binding rate of approximately 99.4%. drugbank.com

Fluorescence spectroscopy and molecular docking studies have been employed to investigate the interaction between Meloxicam derivatives and bovine serum albumin (BSA). These studies confirm that the compounds bind to BSA, primarily through hydrogen bonding and van der Waals forces, leading to fluorescence quenching of the protein. nih.gov Molecular docking has helped to visualize the binding poses of these compounds within the subdomains of albumin. nih.govresearchgate.net No specific data is available for the interaction of 3-Ethyl-2-imine Meloxicam with DNA.

Investigation of Intracellular Signaling Pathway Modulation

By inhibiting the COX-2 enzyme, Meloxicam directly modulates intracellular signaling pathways involved in inflammation and pain. The primary effect is the reduced synthesis of prostaglandins, which are key mediators that sensitize neuronal pain receptors and promote inflammation. drugbank.compsu.edu

In isolated cell systems, the effects of Meloxicam have been observed. For example, in a rat model of cholestasis, Meloxicam treatment was found to downregulate the hepatic expression of COX-2 and transforming growth factor-beta 1 (TGF-β1), a key fibrogenic cytokine. psu.edu This suggests that by inhibiting COX-2, Meloxicam can disrupt signaling pathways that lead to cellular proliferation and fibrosis in specific pathological contexts.

In Vitro Metabolic Stability and Metabolite Identification

The metabolic fate of a compound determines its duration of action and the nature of its byproducts. Meloxicam is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9, with a minor contribution from CYP3A4. drugbank.comnih.gov This process leads to the formation of four major metabolites which have been determined to be inactive. drugbank.comnih.gov A principal metabolic pathway involves the oxidation of the methyl group on the thiazole (B1198619) ring to form 5'-hydroxymethylmeloxicam. drugbank.comnoahrflynn.com This hydroxylation serves as a detoxification pathway, which spares the thiazole ring itself from oxidative ring-opening that is observed with structurally related drugs like sudoxicam. acs.org

For this compound, specific metabolic studies are unavailable. However, potential metabolic pathways could include the reduction of the imine (C=N) bond or hydroxylation at various positions on the molecule. The stability of the imine bond to hydrolysis would also be a key factor in its metabolic profile.

Role of Cytochrome P450 Enzymes in Metabolism

The metabolism of Meloxicam is predominantly carried out in the liver by the Cytochrome P450 (CYP) superfamily of enzymes. Specifically, CYP2C9 is the principal enzyme responsible for its biotransformation, with a lesser contribution from CYP3A4. tandfonline.comnih.govtandfonline.com The primary metabolic process is the hydroxylation of the 5'-methyl group on the thiazolyl moiety of Meloxicam. nih.govoup.com This initial step is followed by further oxidation to form a 5-carboxymeloxicam metabolite. tandfonline.com

Given that this compound is a close structural analog, it is highly probable that it also undergoes metabolism mediated by CYP2C9 and, to a smaller extent, CYP3A4. The ethyl group in the 3-position is a likely site for hydroxylation, analogous to the 5'-methyl hydroxylation of Meloxicam. The kinetics of Meloxicam metabolism by these enzymes have been studied, revealing different affinities and capacities. For instance, the formation of the 5'-hydroxymethyl metabolite by human liver microsomes showed biphasic kinetics. tandfonline.comnih.gov A similar complex kinetic profile could be anticipated for this compound.

Table 1: Kinetic Parameters of Meloxicam 5'-Hydroxymethyl Metabolite Formation by Human Liver Microsomes

Kinetic PhaseKm (μM)Vmax (pmol/min/mg protein)
High-affinity13.6 ± 9.533.7 ± 24.2
Low-affinity381 ± 55.2143 ± 83.9

Data adapted from Chesne et al. (1998). tandfonline.comnih.gov

Furthermore, studies using recombinant human CYP enzymes have delineated the individual contributions of CYP2C9 and CYP3A4 to Meloxicam hydroxylation. nih.gov These findings provide a basis for predicting the metabolic behavior of this compound.

Table 2: Kinetic Parameters for Meloxicam Hydroxylation by Recombinant CYP Enzymes

EnzymeKm (μM)Vmax (pmol/min/mg protein)
CYP2C99.68.4
CYP3A447523

Data adapted from Chesne et al. (1998). nih.gov

Formation of Specific Metabolites (e.g., acylthiourea derivatives)

In addition to the primary hydroxylation pathway, a minor metabolic route for Meloxicam involves the cleavage of the thiazole ring, leading to the formation of an acylthiourea derivative. acs.orgnih.gov This pathway is considered less significant for Meloxicam compared to another NSAID, sudoxicam, where a similar metabolite is a primary product of a P450-mediated thiazole ring scission. acs.orgresearchgate.net The formation of this acylthiourea metabolite from Meloxicam is observed to a lesser extent. acs.orgnih.gov

The proposed mechanism for the formation of the acylthiourea metabolite from Meloxicam involves several steps:

Epoxidation of the C4-C5 double bond of the thiazole ring.

Hydrolysis of the epoxide to a thiazole-4,5-dihydrodiol derivative.

Ring-opening of the dihydrodiol to an intermediate.

Hydrolysis of an imine bond to yield the acylthiourea. acs.orgnih.gov

It is plausible that this compound could also undergo a similar thiazole ring scission to form a corresponding acylthiourea derivative, although this would likely be a minor pathway, as is the case with Meloxicam.

Interactions with Model Biological Membranes (e.g., phospholipid bilayers)

The interaction of drugs with biological membranes is a critical factor influencing their absorption, distribution, and ultimately their pharmacological effect. Studies on Meloxicam and its derivatives using model biological membranes, such as phospholipid bilayers, have provided valuable insights into these interactions.

Research utilizing techniques like differential scanning calorimetry (DSC) and fluorescence spectroscopy on 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) bilayers has shown that Meloxicam and its analogues can penetrate and interact with these model membranes. mdpi.comdbc.wroc.plnih.gov These interactions lead to changes in the physical properties of the lipid bilayer.

Key findings from these studies include:

Alteration of Phase Transition: Meloxicam and its derivatives have been shown to decrease the temperature and cooperativity of the main phase transition of DPPC bilayers in a concentration-dependent manner. mdpi.comdbc.wroc.pl This indicates that the compounds fluidize the membrane.

Location within the Bilayer: Fluorescence quenching studies with probes like laurdan (B1674558) and prodan, which localize at different depths within the membrane, suggest that Meloxicam analogues primarily interact with the polar/apolar regions near the surface of the phospholipid bilayer. mdpi.comnih.gov

Influence of Chemical Structure: The extent of interaction with the phospholipid bilayer is dependent on the specific chemical structure of the Meloxicam derivative. For instance, the presence of certain substituents can enhance the compound's ability to intercalate into the membrane. mdpi.comdbc.wroc.pl

Based on these findings, it is expected that this compound would also interact with phospholipid bilayers, likely positioning itself near the membrane surface and altering the physical properties of the membrane. The presence of the ethyl group may influence the extent of this interaction.

Table 3: Effect of Meloxicam Derivatives on the Main Phase Transition Temperature (Tm) of DPPC Bilayers

CompoundConcentration (mol%)Change in Tm (°C)
Meloxicam (MLX)5-0.5
Derivative PR515-1.2
Derivative PR525-0.8

Illustrative data based on findings from Gąsiorowska et al. (2023). dbc.wroc.pl

Advanced Research Applications and Methodological Development

Development of Analytical Methods for Detection and Quantification in Research Matrices

The detection and quantification of 3-Ethyl-2-imine Meloxicam (B1676189) are critical for ensuring the purity and stability of Meloxicam drug products. As this compound is often present as a process-related impurity or degradation product, robust analytical methods are required to separate it from the parent drug and other related substances in various matrices, including bulk pharmaceutical ingredients and biological samples. ptfarm.plcore.ac.uklgcstandards.com

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) stands out as the premier technique for the sensitive and selective determination of Meloxicam and its impurities. colab.ws These methods are essential for pharmacokinetic studies and for quantifying trace levels of related compounds like 3-Ethyl-2-imine Meloxicam.

Researchers have developed numerous LC-MS/MS methods for Meloxicam in human plasma, which are designed to be rapid and selective. colab.wsresearchgate.net A common approach involves simple protein precipitation for sample preparation, followed by analysis on a C18 reversed-phase column. researchgate.nettennessee.edu The use of an electrospray ionization (ESI) source operating in positive ion mode is typical, with detection carried out in multiple reaction monitoring (MRM) mode to ensure high specificity and sensitivity. colab.wsresearchgate.netasianpubs.org While these methods are optimized for Meloxicam, their high-resolution capabilities are inherently suited for separating and identifying impurities. The development of stability-indicating methods using HPLC and LC-MS is crucial for resolving the active substance from its degradation products, which would include imine-related species formed under specific stress conditions. ptfarm.plcore.ac.uk

ParameterLC-MS/MS Method 1LC-MS/MS Method 2LC-MS/MS Method 3
Matrix Human PlasmaHuman PlasmaBeagle Dog Plasma
Sample Prep Protein Precipitation (Acetonitrile)Protein Precipitation (Methanol)Protein Precipitation (Methanol)
Column Acquity CSH C18Zorbax SB C18Venusil ASB-C18
Mobile Phase Acetonitrile & Water with 0.1% Formic Acid (Gradient)Acetonitrile–water–formic acid (80:20:0.2, v/v/v)Methanol-water (containing 0.1% formic acid) (75:25, v/v)
Detection ESI+, Multiple Reaction Monitoring (MRM)ESI+, Selected Reaction Monitoring (SRM)ESI+, Multiple Reaction Monitoring (MRM)
Run Time 2.0 minNot specified4.1 min
Reference colab.ws researchgate.net colab.ws

This table presents typical parameters from validated methods for Meloxicam analysis, which are foundational for the detection of its impurities like this compound.

Spectroscopic methods, particularly UV-Vis spectrophotometry, offer a simpler and more accessible alternative for quantification, often used in conjunction with chromatographic separation like HPLC-UV. researchgate.netdergipark.org.tr For Meloxicam and its related compounds, UV spectra show characteristic absorbance maxima that can be used for detection. Meloxicam typically exhibits maximum absorbance (λmax) around 360-365 nm. core.ac.ukresearchgate.net

Thin-Layer Chromatography (TLC) with densitometric detection is another valuable spectroscopic method. ptfarm.plcore.ac.uk It can effectively separate Meloxicam from its degradation products. For instance, a mobile phase of ethyl acetate (B1210297):toluene (B28343):butylamine (B146782) (2:2:1, v/v/v) has been used, with densitometric analysis carried out at a wavelength of 297 nm, where Meloxicam shows a characteristic maximum. ptfarm.plcore.ac.uk The specificity of these methods is confirmed by comparing the Rf values and UV spectra of the spots from the sample with those of a reference standard, such as purified this compound. core.ac.uk

MethodParameterDetailsReference
HPLC-UV Wavelength355 nm or 360 nm tennessee.eduresearchgate.net
Mobile PhaseAcetonitrile-water-glacial acetic acid [55:40:5 (% v/v)] researchgate.net
UV Spectrophotometry Wavelength365 nm researchgate.net
SolventEthanol (B145695) researchgate.net
TLC-Densitometry Wavelength297 nm ptfarm.plcore.ac.uk
Mobile PhaseEthyl acetate : toluene : butylamine (2:2:1, v/v/v) ptfarm.plcore.ac.uk

This table summarizes key parameters for spectroscopic detection methods applicable to the analysis of Meloxicam and its impurities.

Role as a Chemical Probe or Research Tool

The primary role of this compound in research is as an analytical reference standard. lgcstandards.com Its availability in a purified form is essential for the validation of analytical methods designed to assess the purity of Meloxicam. lgcstandards.com By using this compound as a reference, analytical chemists can:

Develop stability-indicating HPLC and LC-MS methods. researchgate.net

Identify and quantify the impurity in bulk drug substances and finished pharmaceutical products.

Validate that the analytical method is specific, accurate, and precise for this particular impurity.

Beyond its role as a standard, its structure could be used conceptually as a tool to probe the active site of cyclooxygenase (COX) enzymes. Comparing its binding affinity to that of Meloxicam could provide insights into the structural requirements for enzyme inhibition, particularly the role of the amide linkage versus the imine group in receptor-ligand interactions.

Application in Supramolecular Chemistry or Material Science

The field of supramolecular chemistry investigates how molecules assemble through non-covalent interactions to form larger, organized structures. mdpi.com Meloxicam itself has been a subject of interest in crystal engineering to create novel cocrystals with improved physicochemical properties. acs.orgresearchgate.net These studies often utilize coformers like carboxylic acids to form robust hydrogen-bonding synthons with the Meloxicam molecule. acs.org

The structure of this compound retains the key functional groups of Meloxicam responsible for forming these supramolecular assemblies, including the enolic hydroxyl group and the benzothiazine ring system. nih.gov It is therefore conceivable that this compound could be used in materials science research to:

Form novel cocrystals with different coformers.

Study the impact of the amide-to-imine substitution on the robustness of known supramolecular synthons, such as the common Meloxicam dimer motif. acs.org

Investigate the formation of new hydrogen bond frameworks and their influence on the physical properties (e.g., solubility, stability) of the resulting materials. mdpi.com

Design and Synthesis of Prodrugs or Bioprecursors (conceptual and chemical aspects only)

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. mdpi.com This strategy is often employed to overcome issues like poor solubility or permeability. mdpi.comresearchgate.net While this compound is an impurity and not a prodrug, its structure can be considered in the conceptual design of Meloxicam bioprecursors.

The key chemical features of Meloxicam available for prodrug modification are the C4-hydroxyl group and the C3-carboxamide moiety. google.com Prodrug strategies could involve:

Esterification: The C4-hydroxyl group could be esterified to increase lipophilicity and potentially enhance membrane permeability. This ester would then be hydrolyzed in vivo by esterase enzymes to release the active Meloxicam.

Amide Modification: The amide nitrogen or the exocyclic imine nitrogen in this compound could be targeted for derivatization to create a bioprecursor. For instance, creating a cleavable N-acyl or N-mannich base derivative could be explored.

The synthesis of such prodrugs would involve standard chemical reactions targeting these functional groups. The conceptual value of this compound in this context is as a structural variant that helps chemists understand the structure-activity relationships around the carboxamide region of the parent molecule, guiding the rational design of prodrugs with optimal activation characteristics.

Coordination Chemistry Research with Metal Ions

Meloxicam is known to act as a chelating agent, forming complexes with various metal ions. nih.gov It typically coordinates with metals as a bidentate ligand through the nitrogen atom of the thiazolyl ring and the oxygen atom of the amide group. nih.govmdpi.com This coordination ability has been studied for its potential to alter the biological activity of the parent drug.

The structure of this compound features a C=N imine bond in place of the exocyclic C=O amide bond of Meloxicam. This structural change is significant for its coordination chemistry. The imine nitrogen atom, similar to the amide oxygen, possesses a lone pair of electrons and could participate in metal coordination. scirp.org

Research in this area could explore:

The synthesis of novel metal complexes using this compound as a ligand with transition metals such as Cu(II), Zn(II), Co(II), and Ni(II). nih.gov

A comparative study of the stability and geometry of these complexes versus those formed with Meloxicam. This would elucidate the influence of the imine group on coordination behavior.

Characterization of the resulting coordination compounds using techniques like IR and UV-Vis spectroscopy, mass spectrometry, and thermal analysis to confirm the coordination sites and structure. mdpi.com For example, a shift in the ν(C=N) stretching frequency in the IR spectrum upon complexation would provide evidence of the imine nitrogen's involvement. scirp.org

CompoundMetal IonProposed Coordination SitesMolecular GeometryReference
Meloxicam Mn(II), Co(II), Ni(II), Cu(II), Zn(II)Amide Oxygen, Thiazolyl NitrogenOctahedral nih.govmdpi.com
This compound (Conceptual) Transition MetalsImine Nitrogen, Thiazolyl NitrogenVaries based on metal and other ligandsN/A

This table outlines the known coordination behavior of Meloxicam and the conceptual coordination potential for this compound.

Synthesis of Metal-Ligand Complexes

The synthesis of metal-ligand complexes with meloxicam often involves its reaction as a deprotonated bidentate ligand. researchgate.net Meloxicam typically coordinates with metal ions through the nitrogen atom of the thiazolyl ring and the oxygen atom of the amide group. nih.govmdpi.comekb.eg This chelation forms stable complexes with various transition metals.

In a common synthetic approach, mixed ligand complexes are prepared. For instance, a series of mixed ligand complexes of meloxicam and glycine (B1666218) have been synthesized with metal ions such as Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Zr(IV). nih.govmdpi.com Similarly, complexes have been prepared using meloxicam and 1,10-phenanthroline (B135089) monohydrate as ligands. ekb.eg The synthesis is typically carried out by reacting the metal salt with the ligands in a suitable solvent, often under reflux. nih.gov The resulting complexes are often colored powders, stable in air, and soluble in solvents like DMF and DMSO. mdpi.com The molar conductivity measurements of these complexes in DMF solution often indicate their non-electrolyte nature. nih.govmdpi.com

The general synthetic scheme for these complexes can be represented as follows: M(X)n + L1 + L2 → [M(L1)(L2)(H2O)y]Xz Where:

M is the metal ion

X is the counter ion

L1 is Meloxicam

L2 is a secondary ligand (e.g., glycine, 1,10-phenanthroline)

y and z are stoichiometric coefficients

The elemental analysis of these synthesized complexes is crucial to determine their empirical formula and the metal-to-ligand ratio, which is often found to be 1:1 or 1:2. mdpi.comuobaghdad.edu.iq

Spectroscopic Characterization of Complexes

A suite of spectroscopic techniques is employed to elucidate the structure and bonding in these metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for confirming the coordination of meloxicam to the metal center. The IR spectra of the complexes typically show shifts in the vibrational frequencies of the C=O (amide) and C=N (thiazolyl) groups compared to the free ligand, providing evidence of their involvement in bonding. mdpi.comekb.eg For instance, the chelation of meloxicam with metal ions through the amide oxygen and the nitrogen of the thiazolyl group is confirmed by these spectral shifts. nih.gov

Electronic Absorption (UV-Visible) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the complexes and their geometry. The free meloxicam ligand exhibits absorption bands corresponding to π-π* and n-π* transitions. nih.gov Upon complexation, these bands may shift, and new bands in the visible region can appear, which are often assigned to ligand-metal charge transfer (LMCT) or d-d transitions, providing information about the coordination environment of the metal ion. nih.govmdpi.com For example, new bands in the 500–528 nm range in some meloxicam complexes are attributed to ligand-metal charge transfer. nih.gov

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR spectroscopy is used to further characterize the ligand and its complexes in solution. mdpi.comekb.eg Shifts in the proton signals of the ligand upon coordination can help identify the binding sites.

Mass Spectrometry: Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of the synthesized complexes. mdpi.com The mass spectra of the complexes often show molecular ion peaks that correspond well with their proposed formulae. mdpi.com

Spectroscopic TechniqueKey Findings for Meloxicam Metal Complexes
IR Spectroscopy Shifts in C=O and C=N vibrational frequencies, confirming coordination through amide oxygen and thiazolyl nitrogen. nih.govmdpi.comekb.eg
UV-Vis Spectroscopy Shifts in ligand-centered π-π* and n-π* transitions and appearance of new ligand-metal charge transfer bands. nih.govmdpi.com
¹H NMR Spectroscopy Changes in the chemical shifts of ligand protons upon complexation. mdpi.comekb.eg
Mass Spectrometry Confirmation of the molecular weight of the complexes. mdpi.com

Theoretical Studies of Metal-Ligand Interactions

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and bonding in meloxicam metal complexes. nih.govmdpi.comekb.eg These calculations can provide optimized geometries, bond lengths, bond angles, and electronic properties of the complexes.

DFT calculations at the B3LYP level have been used to obtain the optimized geometry of meloxicam and its complexes. nih.govmdpi.com These studies help in visualizing the three-dimensional structure and understanding the nature of the metal-ligand bond. For instance, theoretical studies have been used to predict the geometries of meloxicam complexes with various transition metals, often suggesting a distorted octahedral geometry. ekb.eg

Furthermore, DFT calculations can be used to determine quantum chemical parameters such as chemical hardness (η) and global softness (σ). ekb.eg Studies on meloxicam complexes have shown that the complexes are chemically softer compared to the free ligand. nih.govekb.eg For example, the η value for free meloxicam was reported as 0.140, while for its metal complexes, it ranged from 0.114 to 0.086. nih.gov These theoretical insights complement experimental findings and provide a deeper understanding of the stability and reactivity of these complexes.

Theoretical MethodApplication in Meloxicam Metal Complexes
Density Functional Theory (DFT) Optimization of molecular geometry, calculation of electronic properties like hardness and softness, and elucidation of metal-ligand bonding. nih.govmdpi.comekb.eg

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

Future research should prioritize the development of efficient and sustainable methods for synthesizing 3-Ethyl-2-imine Meloxicam (B1676189). While manufacturing processes for high-purity Meloxicam are well-established, often involving its potassium salt monohydrate to remove impurities, specific routes to its imine derivatives are less defined. acs.org Research could focus on adapting existing one-step, environmentally friendly procedures for Meloxicam synthesis, which have demonstrated high yields (90%) and atom economy (91.6%).

Further exploration could involve modern synthetic strategies such as mechanochemical synthesis, which utilizes mechanical energy to drive solid-state reactions, potentially reducing solvent use and improving efficiency. epo.org Investigating multicomponent reactions, where multiple starting materials react in a single step to form a complex product, could also provide a streamlined pathway to 3-Ethyl-2-imine Meloxicam and its analogues.

Advanced Computational Modeling for Structure-Function Relationships

Computational studies are essential to predict how the structural modification from a carboxamide in Meloxicam to an imine in this compound alters its biological activity. Advanced computational techniques like Density Functional Theory (DFT) and molecular docking can model the compound's interaction with target enzymes, such as cyclooxygenase (COX). mdpi.com Such studies on new Meloxicam analogues have already shown promise in predicting favorable physicochemical and drug-like properties. nih.govresearchgate.net

For this compound, modeling would help elucidate its binding pose within the active sites of COX-1 and COX-2, revealing its potential for selective inhibition. nih.gov These in-silico analyses can guide the synthesis of more potent and selective analogues and help interpret experimental findings. nih.govresearchgate.netnih.gov

High-Throughput Screening of Analogues for Mechanistic Insight

To understand the functional consequences of the imine substitution, high-throughput screening of this compound and a library of its analogues is a critical next step. Such screens can rapidly assess their inhibitory activity against COX-1 and COX-2, providing crucial data on potency and selectivity. biorxiv.org This approach has been used to identify oxicam derivatives that inhibit other targets, such as mPGES-1, opening new therapeutic possibilities beyond inflammation. nih.gov

Screening could also uncover COX-independent activities, as many NSAIDs are known to have effects that are not mediated by prostaglandin (B15479496) synthesis inhibition. mdpi.com These investigations could reveal novel mechanisms of action and potential applications for this compound in areas like oncology or cardiovascular disease. mdpi.com

Interdisciplinary Research with Chemical Biology Approaches

Chemical biology offers powerful tools to study the interactions of small molecules like this compound in complex biological systems. nih.govacs.org A key research avenue would be the development of chemical probes based on the this compound scaffold. For instance, attaching fluorescent tags could allow for the visualization of the compound's subcellular localization, providing insights into its mechanism of action. rsc.orgrsc.org

These probes could be used to identify the compound's molecular targets within cells, confirming engagement with COX enzymes and potentially uncovering novel binding partners. acs.org This interdisciplinary approach, merging synthetic chemistry with cell biology, is crucial for understanding both the intended and off-target effects of the compound, and for exploring its potential in new therapeutic contexts, such as an ER-stress inducer for cancer therapy. rsc.orgrsc.org

Development of Isotopic Analogs for Research Applications (e.g., this compound-d5)

The development of isotopically labeled analogues, such as this compound-d5, is vital for detailed pharmacological studies. Stable isotope-labeled compounds, particularly deuterated versions, are indispensable tools in modern drug discovery and development. assumption.edunih.gov The primary application of these analogues is as internal standards for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). researchgate.netcaymanchem.com

Using a deuterated standard allows for precise measurement of the non-labeled drug's concentration in biological samples (e.g., plasma, tissue), which is fundamental for pharmacokinetic studies. researchgate.net Such studies would determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Furthermore, strategic deuteration can sometimes alter a drug's metabolic fate, potentially reducing the formation of toxic metabolites or improving its half-life, an approach that could also be explored for this compound. nih.govdovepress.com

Summary of Research Directions

The table below provides a concise overview of the proposed future research for this compound.

SectionResearch AvenuePrimary ObjectiveKey Methodologies
7.1Novel Synthetic PathwaysDevelop efficient, sustainable, and scalable synthesis methods.Green chemistry, mechanosynthesis, multicomponent reactions.
7.2Advanced Computational ModelingPredict binding modes and structure-function relationships.Molecular docking, Density Functional Theory (DFT).
7.3High-Throughput ScreeningAssess potency, selectivity, and identify novel targets.Enzyme inhibition assays (COX-1/COX-2), cell-based assays.
7.4Chemical Biology ApproachesInvestigate molecular interactions in a biological context.Fluorescent probes, target identification, subcellular localization.
7.5Isotopic AnalogsEnable precise quantification and study of drug metabolism.Synthesis of deuterated standards (e.g., d5), LC-MS analysis.

Q & A

Q. How to design a factorial experiment for dissolution profile optimization?

  • Test variables (pH, rotation speed, apparatus) in a 2⁴-factorial design. Generate Pareto charts to identify significant factors and define optimal conditions (e.g., paddle apparatus at 100 rpm, pH 7.5 ).

Methodological Notes

  • Data Contradiction Analysis : Cross-validate findings using multiple assays (e.g., flow cytometry + mitochondrial potential probes ).
  • Ethical Compliance : Adhere to species-specific guidelines (e.g., avoid meloxicam in brown pelicans without pharmacokinetic data ).
  • Instrumentation : Prioritize USP-compliant systems (e.g., Nexera XR HPLC ) for regulatory alignment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.